Octonal

Description

Properties

CAS No. |

78413-87-3 |

|---|---|

Molecular Formula |

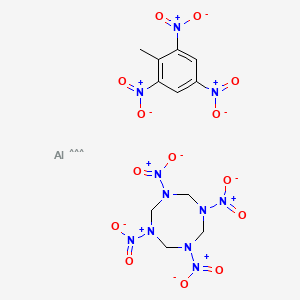

C7H5N3O6.C4H8N8O8.Al C11H13AlN11O14 |

Molecular Weight |

550.27 g/mol |

InChI |

InChI=1S/C7H5N3O6.C4H8N8O8.Al/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;/h2-3H,1H3;1-4H2; |

InChI Key |

FTAFBCWHLFKBFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Al] |

physical_description |

Octonal appears as a mixture of HMX, TNT, and powdered aluminum. An aluminum desensitized cyclotetramethylene tetranitranitramine. A colorless crystal sensitive to heat. Emits toxic oxides of nitrogen fumes when heated to decomposition. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-octanol (B28484), a long-chain fatty alcohol pivotal in various scientific and industrial applications. Its significance is particularly pronounced in the pharmaceutical sciences, where it serves as a important solvent and a critical component in models predicting drug absorption and bioavailability. This document collates essential quantitative data, details key experimental protocols, and illustrates relevant chemical processes to support advanced research and development.

Core Physicochemical Properties

1-Octanol, also known as caprylic alcohol, is a colorless, viscous liquid with a characteristically sharp, floral scent.[1][2] Its molecular structure, consisting of an eight-carbon chain and a terminal hydroxyl group, imparts a dual nature: a nonpolar alkyl tail and a polar alcohol head. This amphipathic character governs its solubility and interactions with other molecules, making it an excellent model for biological membranes in pharmaceutical research.[3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 1-octanol, compiled from various reputable sources.

| Property | Value | References |

| Molecular Formula | C₈H₁₈O | [2][4] |

| Molar Mass | 130.23 g/mol | [2][4] |

| Appearance | Colorless liquid | [1][2][4] |

| Odor | Strong, floral, aromatic | [1][4][5] |

| Density | 0.824 - 0.83 g/cm³ at 20°C | [2][4][6] |

| Melting Point | -16 °C (3.2 °F; 257 K) | [4][6][7] |

| Boiling Point | 195 °C (383 °F; 468 K) | [2][4][7] |

| Flash Point | 81 °C (177.8 °F) | [1][4][7] |

| Autoignition Temperature | 245 - 273 °C (473 - 523 °F) | [1][4] |

| Vapor Pressure | 0.03 mbar at 20 °C; 0.14 mmHg at 25 °C | [7][8] |

| Vapor Density | 4.5 (Air = 1.0) | [6][7][8] |

| Viscosity | 7.36 cP | [4] |

| Refractive Index (n20/D) | 1.429 | [8][9][10] |

| Log P (Octanol/Water) | ~3.0 | [3] |

| Solubility | Observation | References |

| Water | Sparingly soluble to insoluble (0.3 - 0.54 g/L at 20-25°C) | [2][4][6][11] |

| Organic Solvents | Miscible with alcohol, ether, chloroform, and mineral oil | [1][2][9][11] |

| Glycerin | Immiscible | [1][11] |

Chemical Reactivity and Stability

1-Octanol is a stable compound under normal storage conditions.[6][9] As a primary alcohol, its reactivity is characterized by the hydroxyl (-OH) group.

Combustibility: It is a combustible liquid, classified as a Class IIIA combustible liquid in the US.[1] While not highly flammable, it can form explosive mixtures with air upon intense heating.[4][12]

Incompatible Materials: 1-Octanol should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent vigorous reactions.[1][6][7]

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes and produce carbon monoxide and carbon dioxide.[1][6][7]

Oxidation: As a primary alcohol, 1-octanol can be oxidized. Mild oxidation yields octanal (B89490) (an aldehyde), while strong oxidation with excess oxidizing agent produces octanoic acid (a carboxylic acid).[13][14][15] This is a key reaction pathway for the metabolism of 1-octanol.[16]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 1-octanol exhibits characteristic peaks that confirm its structure. A prominent feature is a very broad absorption band centered around 3400 cm⁻¹, which is indicative of the O-H stretching mode of the alcohol, broadened by intermolecular hydrogen bonding.[17] Other significant peaks include those for C-H stretching just below 3000 cm⁻¹, and the C-O stretch, typically found in the 1050-1150 cm⁻¹ region.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1-octanol shows distinct signals corresponding to the different hydrogen environments. The triplet at approximately 3.6 ppm is characteristic of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH). The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent. The remaining alkyl chain protons appear as a series of multiplets in the upfield region (around 0.8-1.6 ppm).[20][21]

-

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The carbon attached to the hydroxyl group (C1) is the most deshielded, appearing around 63 ppm. The other carbon signals of the alkyl chain are found at progressively higher fields.[22]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of the chemical properties of substances like 1-octanol. Below are summaries of key experimental protocols.

Determination of Octanol-Water Partition Coefficient (Log P) - OECD 107 Shake Flask Method

The octanol-water partition coefficient (Kow or P) is a critical parameter in drug development, providing insight into the lipophilicity of a compound.[13][23] The shake flask method is a classic approach for its direct measurement.[1][9][24]

Principle: A solute is distributed between two immiscible liquid phases, 1-octanol and water. The partition coefficient is the ratio of the equilibrium concentrations of the solute in the two phases.[1]

Methodology:

-

Preparation of Solvents: High-purity 1-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.[9]

-

Test Substance Preparation: A stock solution of the test substance is prepared in the water-saturated 1-octanol.

-

Partitioning: Accurately measured volumes of the octanol (B41247) stock solution and octanol-saturated water are combined in a vessel (e.g., a separatory funnel). The volume ratio is typically varied in triplicate (e.g., 1:1, 1:2, 2:1).[9]

-

Equilibration: The vessel is shaken at a constant temperature (typically 20-25°C) until equilibrium is reached.[24][25]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

-

Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method, such as HPLC or spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as P = C_octanol / C_water. The result is typically expressed as its base-10 logarithm (log P).

Determination of Density - ASTM D4052

Principle: This standard test method uses a digital density meter based on an oscillating U-tube. The oscillation frequency of the tube changes with the density of the liquid it contains.[4][6][26]

Methodology:

-

Calibration: The instrument is calibrated with two reference standards of known density, typically dry air and high-purity water.

-

Sample Introduction: A small volume (1-2 mL) of the liquid sample (1-octanol) is introduced into the thermostated sample cell.[26]

-

Measurement: The instrument measures the stable oscillation period, which is then converted into a density value based on the calibration data.

-

Reporting: The density is reported in g/mL or kg/m ³ at the specified test temperature.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[27] A common laboratory method involves heating the liquid with an inverted capillary tube.

Methodology:

-

Apparatus Setup: A small amount of 1-octanol is placed in a test tube. A thermometer is positioned so its bulb is just above the liquid surface. An inverted capillary tube (sealed at one end) is placed inside the test tube.[3][11]

-

Heating: The test tube is gently heated in a controlled temperature bath (e.g., a paraffin (B1166041) oil bath).[11][27]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor fills it.[3][8]

-

Measurement: The heat is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[3]

Industrial Synthesis: The Ziegler Process

1-Octanol is produced industrially via the Ziegler alcohol synthesis, a process that builds longer-chain alcohols from ethylene (B1197577).[28][29]

Principle: The process involves the oligomerization of ethylene using triethylaluminium as a catalyst, followed by oxidation and hydrolysis to yield a mixture of linear primary alcohols.[28][30]

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. phillysim.org [phillysim.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D4052 - eralytics [eralytics.com]

- 7. researchgate.net [researchgate.net]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. enfo.hu [enfo.hu]

- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 12. govinfo.gov [govinfo.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. studymind.co.uk [studymind.co.uk]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. scribd.com [scribd.com]

- 19. 1-Octanol(111-87-5) IR Spectrum [m.chemicalbook.com]

- 20. 1-Octanol(111-87-5) 1H NMR [m.chemicalbook.com]

- 21. Solved Analyze the NMR and IR spectra for 1-Octanol. NMR: a) | Chegg.com [chegg.com]

- 22. 1-Octanol-1-13C | C8H18O | CID 10997076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 27. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 28. Ziegler process - Wikipedia [en.wikipedia.org]

- 29. globallcadataaccess.org [globallcadataaccess.org]

- 30. benchchem.com [benchchem.com]

A Guide to the Laboratory Synthesis of 1-Octanol for Researchers

Abstract

This technical guide provides an in-depth overview of established and reliable methods for the laboratory synthesis of 1-octanol (B28484), a versatile C8 alcohol widely utilized in research and development, particularly in the fields of drug development, materials science, and as a solvent. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on synthetic routes, and visualizations of reaction pathways and workflows. The primary synthetic methods discussed are the hydroboration-oxidation of 1-octene, the reduction of octanoic acid using lithium aluminum hydride (LiAlH₄), and a Grignard synthesis from a heptyl halide. Each method is presented with a focus on procedural details, safety considerations, and purification techniques to ensure the attainment of high-purity 1-octanol for laboratory applications.

Introduction

1-Octanol is a straight-chain fatty alcohol that serves as a crucial intermediate and solvent in numerous chemical applications. Its amphiphilic nature makes it a valuable component in the formulation of pharmaceuticals, cosmetics, and plasticizers. In a laboratory setting, access to high-purity 1-octanol is essential for reproducible experimental outcomes. While commercially available, in-house synthesis can be a cost-effective alternative or a necessity for isotopic labeling studies. This guide details three robust and common methods for the laboratory-scale synthesis of 1-octanol, providing comprehensive protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for 1-octanol in a laboratory setting depends on factors such as the availability of starting materials, desired yield and purity, and the technical equipment at hand. The following table summarizes the key quantitative data for the three primary methods detailed in this guide.

| Parameter | Hydroboration-Oxidation of 1-Octene | Reduction of Octanoic Acid | Grignard Synthesis |

| Starting Material | 1-Octene | Octanoic Acid | 1-Bromoheptane |

| Primary Reagents | Borane-THF complex (BH₃-THF) or NaBH₄/I₂, H₂O₂, NaOH | Lithium Aluminum Hydride (LiAlH₄) | Magnesium (Mg), Formaldehyde (HCHO) |

| Typical Yield | ~89%[1] | High (typically >90%) | Good to high (typically 60-80%) |

| Reaction Time | ~4-6 hours | ~4-12 hours | ~3-5 hours |

| Key Advantage | High regioselectivity (anti-Markovnikov) | Readily available starting material | Direct C-C bond formation |

| Key Disadvantage | Moisture-sensitive reagents, toxic diborane (B8814927) | Highly reactive and pyrophoric LiAlH₄ | Moisture-sensitive Grignard reagent |

Detailed Experimental Protocols

Method 1: Hydroboration-Oxidation of 1-Octene

This method provides a highly regioselective route to 1-octanol, following an anti-Markovnikov addition of water across the double bond of 1-octene. The procedure detailed below involves the in-situ generation of diborane from sodium borohydride (B1222165) and iodine.

Reaction Pathway:

References

The Octanol-Water Partition Coefficient: A Technical Guide to its Discovery, History, and Measurement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octanol-water partition coefficient (LogP) is a cornerstone of medicinal chemistry, pharmacology, and environmental science, providing a quantitative measure of a substance's lipophilicity. This guide delves into the historical origins of this critical parameter, from early observations of anesthetic potency to the development of sophisticated measurement techniques. It provides a detailed examination of the experimental protocols used to determine LogP, offering a comprehensive resource for researchers in the field.

A Historical Perspective: From Narcosis to Quantitative Relationships

The journey to understanding the importance of lipophilicity began in the late 19th century with independent but convergent observations by two key figures: Charles Ernest Overton and Hans Horst Meyer. Their work laid the foundation for what would later be known as the Meyer-Overton hypothesis.

The concept of using a partition coefficient to quantify lipophilicity was further refined in the mid-20th century by Corwin Hansch and his colleagues. They sought to establish a more quantitative relationship between chemical structure and biological activity, a field that became known as Quantitative Structure-Activity Relationships (QSAR). Hansch recognized that a standardized, reproducible solvent system was necessary to compare data across different studies. He championed the use of n-octanol as the non-aqueous phase due to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain, which was deemed to be a better mimic of biological membranes than pure oils.[3] This led to the widespread adoption of the octanol-water partition coefficient as the standard measure of lipophilicity.

The seminal work by Hansch and Fujita in the 1960s established the mathematical framework for QSAR, demonstrating that the biological activity of a series of compounds could be correlated with their electronic (Hammett constants), steric (Taft parameters), and hydrophobic (LogP) properties.[3][4] This paradigm shift moved drug discovery from a process of serendipitous screening to a more rational, data-driven endeavor.

References

- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]

- 2. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 3. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Lipophilicity Labyrinth: A Technical Guide to Core Principles and logP Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of modern drug discovery and development. This critical physicochemical property profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (logP) has emerged as the gold standard for quantifying lipophilicity, providing a numerical scale to guide lead optimization and candidate selection. This technical guide delves into the theoretical underpinnings of lipophilicity and its paramount importance in pharmacology. It provides an in-depth exploration of the experimental and computational methodologies employed to determine logP, complete with detailed protocols and a comparative analysis of their respective advantages and limitations.

The Theoretical Framework of Lipophilicity

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[1] In the context of drug development, it dictates a molecule's capacity to traverse biological membranes, which are primarily lipid bilayers.[1] A delicate balance is essential; a drug must be lipophilic enough to permeate cell membranes but also possess sufficient aqueous solubility to dissolve in physiological fluids like blood plasma.[2]

The concept of lipophilicity is intrinsically linked to the pH-partition hypothesis , which posits that the absorption of a drug is governed by its dissociation constant (pKa), its lipid solubility in its unionized form, and the pH of the absorption site.[3][4] The un-ionized form of a drug is generally more lipid-soluble and therefore more readily absorbed through passive diffusion across biological membranes.[5]

The Partition Coefficient (logP) and Distribution Coefficient (logD)

The most widely accepted measure of lipophilicity is the partition coefficient (P) , defined as the ratio of the concentration of a compound in a non-polar solvent (traditionally n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6][7] Due to the wide range of P values, it is commonly expressed on a logarithmic scale (logP).

A positive logP value indicates a higher affinity for the lipid phase (lipophilic), while a negative logP value signifies a greater affinity for the aqueous phase (hydrophilic). A logP of 0 suggests equal distribution between the two phases.[6][7]

For ionizable compounds, the distribution coefficient (D) is a more physiologically relevant parameter. It considers the concentration of all species (ionized and un-ionized) in each phase at a specific pH, typically physiological pH 7.4.[8] The relationship between logD and logP for a monoprotic acid and base is given by the following equations:

-

For an acid: logD = logP - log(1 + 10^(pH - pKa))

-

For a base: logD = logP - log(1 + 10^(pKa - pH))

The Significance of Lipophilicity in Drug Discovery

Lipophilicity is a critical determinant of a drug's ADMET properties and is a key component of frameworks like Lipinski's Rule of Five , which helps predict the "drug-likeness" of a chemical compound for oral administration.[9][10][11][12] According to this rule, an orally active drug should generally have a logP value not exceeding 5.[9][10][11][12]

Table 1: The Role of Lipophilicity in ADMET Properties

| ADMET Property | Impact of Lipophilicity |

| Absorption | Sufficient lipophilicity is required for passive diffusion across the gastrointestinal mucosa.[13] However, excessively high lipophilicity can lead to poor aqueous solubility and reduced absorption.[13] |

| Distribution | Highly lipophilic drugs tend to have a larger volume of distribution, accumulating in fatty tissues.[6] This can be advantageous for targeting specific tissues but may also lead to prolonged half-life and potential toxicity.[6] |

| Metabolism | More lipophilic compounds are often more readily metabolized by enzymes in the liver, which can affect their duration of action and clearance rate.[13] |

| Excretion | Hydrophilic compounds are more easily excreted by the kidneys. Lipophilic drugs often require metabolic conversion to more polar derivatives before they can be efficiently eliminated. |

| Toxicity | High lipophilicity can sometimes be associated with increased toxicity due to non-specific binding to cellular components and accumulation in tissues.[14] |

Table 2: Typical logP Ranges for Different Drug Classes and Delivery Routes

| Drug Class/Delivery Route | Typical logP Range | Rationale |

| General Oral Drugs | 1 - 3 | A balance between membrane permeability and aqueous solubility for effective absorption.[8] |

| CNS-Targeting Drugs | ~2 | Sufficient lipophilicity to cross the blood-brain barrier.[5][8] |

| Sublingual Absorption Drugs | >5 | High lipophilicity facilitates rapid absorption through the oral mucosa.[5][8] |

| Injectable Drugs | Variable (often lower) | Higher aqueous solubility is often prioritized for formulation. |

Experimental Determination of logP

The experimental measurement of logP remains the benchmark for accuracy. The two most common methods are the shake-flask method and HPLC-based techniques.

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for its direct measurement of the partition coefficient.[15]

-

Preparation of Solvents:

-

Prepare a phosphate (B84403) buffer solution (e.g., pH 7.4) and saturate it with n-octanol by stirring for 24 hours and allowing the phases to separate.

-

Saturate n-octanol with the prepared aqueous buffer in the same manner.

-

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the test compound to be detectable in both phases.

-

Dissolve the compound in the pre-saturated aqueous or n-octanol phase. The choice of the initial solvent depends on the compound's solubility.

-

-

Partitioning:

-

Combine the solution containing the compound with a predetermined volume of the other pre-saturated solvent in a suitable vessel (e.g., a separatory funnel or a vial).

-

Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow for equilibration.[16]

-

Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Express the result as logP.

-

HPLC-Based Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more automated alternative to the shake-flask method.[6] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

-

System Setup:

-

Column: A C18 or C8 column is typically used. For highly lipophilic compounds, shorter columns may be necessary.[17]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[17]

-

Flow Rate: Typically 1.0 mL/min for standard analytical columns.[10]

-

Detector: A UV detector set at a wavelength where the analytes have maximum absorbance.

-

-

Calibration:

-

Select a series of reference compounds with known logP values that span the expected range of the test compounds.

-

Inject each reference compound individually or as a mixture and record their retention times (t_R).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil).

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known logP values of the reference compounds. A linear relationship is expected.

-

-

Sample Analysis:

-

Dissolve the test compound in a suitable solvent (usually the mobile phase).

-

Inject the sample into the HPLC system under the same conditions used for the standards and record its retention time.

-

Calculate the log k value for the test compound.

-

-

logP Determination:

-

Using the linear regression equation from the calibration curve, determine the logP of the test compound from its log k value.

-

Table 3: Common Reference Compounds for logP Determination

| Compound | Experimental logP |

| Uracil | -1.07 |

| Caffeine | -0.07 |

| Phenol | 1.46 |

| Anisole | 2.11 |

| Toluene | 2.73 |

| Naphthalene | 3.37 |

| Biphenyl | 3.98 |

Note: These values can vary slightly depending on the experimental conditions.

Alternative Solvent Systems

While the n-octanol/water system is the standard, other solvent systems can be employed to model different biological environments.

-

Chloroform/Water: Chloroform is a non-polar, aprotic solvent that can provide insights into interactions with less polar environments.

-

Hexane/Water or Alkane/Water: These systems represent a highly non-polar environment and can be used to model partitioning into the core of lipid bilayers.[18]

-

Propylene Glycol Dipelargonate (PGDP)/Water: This system is sometimes used to mimic the intestinal membrane environment.

The choice of solvent system can significantly impact the measured logP value, and it is crucial to select a system that is relevant to the biological question being addressed.

Computational Prediction of logP

Computational methods for predicting logP are invaluable in early-stage drug discovery for screening large virtual libraries of compounds. These methods can be broadly categorized into fragment-based and whole-molecule approaches.

Fragment-Based (or Atom-Based) Methods

These methods are founded on the principle that the logP of a molecule can be calculated by summing the contributions of its constituent atoms or functional groups (fragments).[4][19]

The general equation is:

logP = Σ (f_i * n_i) + Σ (c_j * m_j)

where:

-

f_i is the contribution of fragment i

-

n_i is the number of occurrences of fragment i

-

c_j is a correction factor for intramolecular interactions j

-

m_j is the number of occurrences of interaction j

Examples of Fragment-Based Methods:

-

CLOGP: A widely used fragment-based method.

-

XLOGP3: An atom-additive method with correction factors.[20]

Whole-Molecule Approaches

These methods calculate logP based on the properties of the entire molecule, rather than dissecting it into fragments. They often utilize molecular descriptors derived from the 2D or 3D structure of the molecule.

Common Molecular Descriptors Used:

-

Topological Descriptors: Based on the 2D graph representation of the molecule (e.g., connectivity indices).

-

Geometric (3D) Descriptors: Derived from the 3D conformation of the molecule (e.g., molecular surface area, volume).[14][21][22]

-

Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., partial atomic charges, dipole moment).

These descriptors are then used as input for statistical models, such as multiple linear regression or machine learning algorithms, to predict logP.

Table 4: Comparison of logP Prediction Method Accuracy

| Method Type | Typical RMSE (log units) | Strengths | Weaknesses |

| Fragment-Based | 0.4 - 0.7 | Fast, interpretable. | Less accurate for novel scaffolds not in the training set. |

| Whole-Molecule (QSPR) | 0.5 - 1.0 | Can capture global molecular properties. | Performance is highly dependent on the quality of descriptors and the training set. |

| Quantum Mechanics-Based | < 0.5 | High accuracy, based on first principles.[6] | Computationally expensive.[6] |

| Machine Learning | 0.3 - 0.6 | Can learn complex non-linear relationships. | Can be a "black box," less interpretable. |

RMSE (Root Mean Square Error) values are approximate and can vary depending on the dataset.[13]

Conclusion

Lipophilicity, quantified by logP, is an indispensable parameter in drug discovery and development. A thorough understanding of its theoretical principles and the methods for its determination is crucial for medicinal chemists and pharmaceutical scientists. While the shake-flask method remains the gold standard for accuracy, HPLC-based techniques offer a high-throughput alternative for experimental determination. Computational methods provide rapid, in silico predictions that are essential for screening large compound libraries in the early stages of drug discovery. The judicious application of these experimental and computational tools is paramount for the successful design and optimization of drug candidates with favorable ADMET properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scfbio-iitd.res.in:8080 [scfbio-iitd.res.in:8080]

- 4. acdlabs.com [acdlabs.com]

- 5. Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. inacom.nl [inacom.nl]

- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. vcclab.org [vcclab.org]

- 13. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dl.chemaxon.com [dl.chemaxon.com]

- 16. researchgate.net [researchgate.net]

- 17. Water-solvent partition coefficients and Delta Log P values as predictors for blood-brain distribution; application of the Akaike information criterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. docs.chemaxon.com [docs.chemaxon.com]

- 19. researchgate.net [researchgate.net]

- 20. oaepublish.com [oaepublish.com]

- 21. arxiv.org [arxiv.org]

- 22. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 1-Octanol (B28484) in Mimicking Biological Membranes

This guide provides a comprehensive overview of 1-octanol's role as a surrogate for biological membranes, focusing on its application in determining the lipophilicity of chemical compounds. We will delve into the theoretical underpinnings, present key quantitative data, detail experimental protocols, and discuss the model's applications and limitations.

Introduction: The Challenge of the Biological Membrane

The cell membrane is a complex, highly organized, and dynamic barrier essential for cellular life. Composed of a phospholipid bilayer with embedded proteins and other molecules, it selectively controls the passage of substances. Understanding how potential drug candidates and other xenobiotics interact with and permeate this barrier is fundamental to pharmacology and toxicology. Due to the complexity of live cell-based assays, researchers often turn to simpler, more reproducible models to predict a compound's behavior. 1-octanol, an eight-carbon fatty alcohol, has long been established as the gold standard for mimicking the lipophilic ("fat-loving") environment of the membrane core.

The primary application of 1-octanol in this context is to determine the n-octanol/water partition coefficient (Kow or P) , a measure of a compound's differential solubility between these two immiscible liquids. This coefficient, typically expressed in its logarithmic form (log P), serves as a crucial indicator of a molecule's lipophilicity. High lipophilicity is correlated with enhanced membrane permeability, but also with potential issues like lower solubility and increased metabolic clearance.

Physicochemical Rationale for 1-Octanol as a Membrane Mimic

1-octanol was chosen as a surrogate because its properties provide a reasonable approximation of the partitioning environment of a lipid bilayer. It is an amphiphilic molecule, possessing a polar hydroxyl (-OH) head and a nonpolar eight-carbon alkyl tail. This allows it to interact with both polar and nonpolar solutes. The water-saturated 1-octanol phase is thought to simulate the amphipathic nature of the lipid bilayer interior.

Below is a summary of the key physicochemical properties of 1-octanol.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | |

| Molar Mass | 130.23 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.83 g/cm³ (at 20 °C) | |

| Boiling Point | 195 °C (383 °F) | |

| Melting Point | -16 °C (3 °F) | |

| Solubility in Water | 0.3 - 0.54 mg/mL (at 25 °C) | |

| Log P (experimental) | 3.00 |

The Octanol-Water Partition Coefficient (log P)

The partition coefficient (P) is the ratio of the concentration of a compound in the 1-octanol phase to its concentration in the aqueous phase at equilibrium.

P = [Concentration]octanol / [Concentration]water

Because P values can span many orders of magnitude, the base-10 logarithm (log P) is used for convenience.

-

log P = 0 : The compound is equally soluble in 1-octanol and water.

-

log P > 0 : The compound is more soluble in 1-octanol (lipophilic/hydrophobic).

-

log P < 0 : The compound is more soluble in water (hydrophilic).

For ionizable compounds, the distribution is pH-dependent. The distribution coefficient (D) is used instead, which considers all species (ionized and non-ionized) in the aqueous phase. At a given pH, this is expressed as log D.

Log P and its Role in Drug Discovery

Lipophilicity is a critical factor in a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The log P value is a key component of frameworks like Lipinski's "Rule of Five," which helps predict the "drug-likeness" of a chemical compound. The relationship between log P and bioavailability is often parabolic; compounds that are too hydrophilic cannot cross the lipid membrane, while those that are too lipophilic may be poorly soluble in aqueous biological fluids or become trapped within the membrane.

| Parameter / Process | Optimal Log P Range | Reference |

| General Drug-Likeness | -1.0 to 2.0 | |

| Percutaneous (Skin) Penetration | 1.0 to 3.0 | |

| Bioaccumulation Concern | > 5.0 |

Experimental Protocols

Shake-Flask Method for Log P/D Determination

The shake-flask method is the "gold standard" for experimentally determining log P due to its direct measurement of partitioning.

Detailed Methodology:

-

Phase Preparation: Prepare two stock solutions: 1-octanol saturated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for log D₇.₄) and the aqueous buffer saturated with 1-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning:

-

Add a precise volume of the pre-saturated 1-octanol and pre-saturated aqueous buffer to a vial. The volume ratio can be adjusted based on the expected log P of the compound.

-

Add a small amount of the compound stock solution.

-

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.

-

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol (B41247) and aqueous layers.

-

Quantification:

-

Carefully withdraw an aliquot from each phase (octanol and aqueous).

-

Determine the concentration of the compound in each aliquot using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation: Calculate the log P (or log D) value using the measured concentrations and the volumes of the two phases.

Caption: Workflow of the shake-flask method for log P determination.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay for predicting passive transcellular permeability. In this model, an artificial membrane, typically a lipid or mixture of lipids dissolved in an organic solvent (like dodecane), is supported on a filter between two compartments of a 96-well plate. While not using 1-octanol directly as the membrane, it is conceptually related as it measures partitioning and diffusion across a lipophilic barrier.

General Methodology:

-

Membrane Preparation: A filter plate (the "donor" plate) is coated with a solution of lipids (e.g., lecithin) in a hydrophobic solvent.

-

Plate Setup:

-

The lower "acceptor" plate wells are filled with an aqueous buffer, sometimes containing a surfactant to mimic sink conditions.

-

The upper "donor" plate wells are filled with the test compound dissolved in an appropriate buffer.

-

-

Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The compound permeates from the donor well, through the artificial lipid membrane, into the acceptor well. The plate is incubated for a set period (e.g., 4-18 hours).

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations and physical parameters of the assay system.

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Applications and Data Interpretation

The primary output of the 1-octanol/water system is the log P value, which is used to model and predict the passive diffusion of substances across biological membranes.

The relationship between a compound's lipophilicity (log P) and its ability to permeate the cell membrane is a cornerstone of medicinal chemistry and toxicology. Passive diffusion is driven by a concentration gradient and is most efficient for small, uncharged, and moderately lipophilic molecules.

Caption: Relationship between Log P and key drug absorption factors.

Limitations of the 1-Octanol Model

While invaluable, the 1-octanol/water system is a simplistic model with significant limitations. Researchers must be aware of these when interpreting log P data.

-

Structural Disparity: 1-octanol is a bulk, isotropic solvent. In contrast, a biological membrane is a highly organized, anisotropic bilayer with distinct regions: a polar headgroup region, an ordered acyl chain region, and a less-ordered core. This structural difference means 1-octanol cannot fully replicate the complex partitioning environment of a real membrane.

-

Lack of Specific Interactions: The model does not account for specific interactions between a compound and membrane components, such as hydrogen bonding with phospholipid headgroups or electrostatic interactions. These can significantly influence the partitioning of polar or ionizable compounds.

-

Exclusion of Biological Transport: The 1-octanol model only provides insight into passive diffusion. It cannot predict or account for active transport (influx or efflux) mediated by membrane proteins, which is a critical mechanism for many drugs and nutrients.

-

Poor Correlation for Certain Compounds: The correlation between log P and membrane permeability can break down for very hydrophobic compounds (high log P), which may become trapped in the lipid bilayer, or for large molecules whose size hinders diffusion.

Conclusion

The 1-octanol/water partition coefficient remains a fundamental parameter in drug discovery and environmental science for its ability to provide a rapid, cost-effective, and reproducible measure of a compound's lipophilicity. It serves as an excellent first approximation for predicting passive membrane permeability and has been successfully integrated into predictive models for oral absorption and toxicity. However, it is crucial for researchers to recognize that 1-octanol is a surrogate, not a replica, of the complex biological membrane. Its limitations, particularly its inability to model the membrane's structural organization and active transport processes, necessitate the use of more sophisticated models, such as cell-based assays (e.g., Caco-2) and liposome (B1194612) partitioning studies, to build a more complete understanding of a compound's behavior in a biological system.

The Immiscible Dance: A Technical Guide to the Miscibility of 1-Octanol and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles governing the limited miscibility of 1-octanol (B28484) and water, a critical concept in pharmaceutical sciences and environmental chemistry. The partitioning of a solute between these two phases, quantified by the octanol-water partition coefficient (LogP), is a key predictor of a drug's pharmacokinetic properties and a substance's environmental fate.[1][2][3] This document provides a comprehensive overview of the quantitative aspects of their mutual solubility, the underlying molecular interactions, and standardized experimental protocols for their characterization.

Quantitative Analysis of Mutual Solubility

The miscibility of 1-octanol and water is limited, with each solvent exhibiting a finite solubility in the other. This partial miscibility is crucial for understanding the partitioning behavior of solutes.

Table 1: Mutual Solubility of 1-Octanol and Water at 25 °C

| Description | Value | Unit | Reference |

| Solubility of 1-Octanol in Water | 540 | mg/L | [4] |

| Solubility of 1-Octanol in Water | ~0.5 | g/100 mL | [5] |

| Solubility of Water in 1-Octanol | 48.91 ± 0.13 | mg/g | [6][7] |

| Solubility of Water in 1-Octanol | ~5 | mass percent | [8][9] |

| Mole Fraction of Water in 1-Octanol | 0.271 ± 0.003 | [10] |

Table 2: Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of the differential solubility of a compound in these two immiscible phases. It is a cornerstone of drug design, famously incorporated into Lipinski's "rule of five" to predict drug-likeness.[11][12][13]

| Parameter | Description | Typical Range of Values |

| Kow (or P) | The ratio of the concentration of a compound in the 1-octanol phase to its concentration in the aqueous phase at equilibrium. | 10⁻³ to 10⁷ |

| LogP (or LogKow) | The logarithm (base 10) of the partition coefficient. It is the most commonly used form. | -3 to 7 |

The Molecular Basis of Immiscibility

The limited miscibility of 1-octanol and water is a direct consequence of the interplay between their molecular structures and the resulting intermolecular forces.

-

1-Octanol: This molecule possesses a dual nature. The long, eight-carbon alkyl chain is nonpolar and hydrophobic ("water-fearing"), while the hydroxyl (-OH) group is polar and capable of forming hydrogen bonds.[5][14]

-

Water: A highly polar molecule that readily forms an extensive network of hydrogen bonds.

The primary reason for their immiscibility is the energetic cost of disrupting the highly favorable hydrogen bonding network of water to accommodate the nonpolar alkyl chain of 1-octanol. The hydrophobic effect drives the aggregation of nonpolar molecules in an aqueous environment to minimize this disruption. While the hydroxyl group of 1-octanol can form hydrogen bonds with water, the energetic gain is insufficient to overcome the disruption caused by the long hydrocarbon tail.[15][16][17][18]

Factors influencing the limited miscibility of 1-octanol and water.

Experimental Protocols for Determining the Octanol-Water Partition Coefficient (LogP)

The "shake-flask" method is the traditional and most widely recognized technique for the experimental determination of LogP.[11][19]

The Shake-Flask Method

This direct method involves measuring the concentration of a solute in both the 1-octanol and water phases after they have reached equilibrium.

Materials:

-

1-Octanol (reagent grade)

-

Purified water (e.g., deionized or distilled)

-

The solute of interest

-

Separatory funnels or other suitable vessels

-

Shaker or vortex mixer

-

Centrifuge (optional, to aid phase separation)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Pre-saturation of Solvents: 1-Octanol and water are mixed together and shaken vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated. This step is crucial for accurate measurements.[20]

-

Preparation of the Solute Solution: A known amount of the solute is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). The concentration should be low enough to be in the linear range of the analytical method.

-

Partitioning: A known volume of the solute solution is placed in a separatory funnel with a known volume of the other pre-saturated solvent.

-

Equilibration: The mixture is agitated (e.g., shaken or vortexed) for a period sufficient to allow the solute to reach equilibrium between the two phases. The time required for equilibration can vary depending on the solute and may need to be determined empirically.[21]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process and break up any emulsions.[2]

-

Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique.

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

A generalized workflow for the shake-flask method.

Alternative and High-Throughput Methods

While the shake-flask method is considered the "gold standard," it can be time-consuming.[12][19] Other methods have been developed for more rapid LogP determination:

-

High-Performance Liquid Chromatography (HPLC): The retention time of a compound on a reverse-phase HPLC column can be correlated with its LogP. This method is much faster and requires less material.[11][22]

-

Potentiometric Titration: This method is suitable for ionizable compounds and determines the LogP based on changes in pKa in the presence of 1-octanol.[23]

-

Slow-Stirring Method: This technique is a variation of the shake-flask method that minimizes the formation of emulsions by gently stirring the two phases.[20]

Conclusion

The limited miscibility of 1-octanol and water is a fundamental phenomenon with significant implications in various scientific disciplines. A thorough understanding of their mutual solubility, the governing molecular interactions, and the experimental methods for characterizing the partitioning of solutes between them is essential for professionals in drug development, environmental science, and chemistry. The quantitative data and standardized protocols presented in this guide provide a solid foundation for further research and application in these fields.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Effect of Atomic Charges on Octanol–Water Partition Coefficient Using Alchemical Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility of Water in 1-Octanol from 2 °C to 96 °C | NIST [nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. polarity - Why 1-octanol is immiscible with water? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Comparison of hydrogen bonding in 1-octanol and 2-octanol as probed by spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of hydrogen bonding in 1-octanol and 2-octanol as probed by spectroscopic techniques. | Sigma-Aldrich [merckmillipore.com]

- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ziegler Alcohol Synthesis for 1-Octanol Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ziegler alcohol synthesis, also known as the Ziegler-Alfol process, with a specific focus on the production of 1-octanol (B28484). This process is a cornerstone of industrial organometallic chemistry, facilitating the synthesis of linear primary alcohols from ethylene (B1197577). 1-Octanol, a C8 fatty alcohol, is a valuable chemical intermediate in the production of various commercial products, including plasticizers, surfactants, and as a solvent in the pharmaceutical industry.

Core Principles of the Ziegler Alcohol Synthesis

The Ziegler process is a multi-step synthesis that begins with the oligomerization of ethylene using triethylaluminium (TEA) as a catalyst.[1] The resulting trialkylaluminium compounds are then oxidized and subsequently hydrolyzed to yield a mixture of linear primary alcohols with an even number of carbon atoms.[1] The overall process can be segmented into three primary stages:

-

Chain Growth (Oligomerization): Ethylene molecules are sequentially inserted into the aluminum-carbon bonds of triethylaluminium, leading to the formation of longer alkyl chains. This reaction is typically conducted at elevated temperatures and pressures. The distribution of the resulting alkyl chain lengths follows a Poisson distribution.[1]

-

Oxidation: The long-chain trialkylaluminium compound is oxidized, typically with dry air, to form aluminum alkoxides. This step requires careful control to prevent side reactions.[1]

-

Hydrolysis: The aluminum alkoxides are hydrolyzed with water to liberate the fatty alcohols and produce aluminum hydroxide (B78521) as a byproduct.[1]

Quantitative Data on 1-Octanol Production

The Ziegler-Alfol process produces a spectrum of linear alcohols. The distribution of these alcohols is dependent on the reaction conditions. For a typical industrial process targeting mid-cut alcohols, the following product distribution can be expected:

| Alcohol Chain Length | Product | Percentage (%) |

| C6 | 1-Hexanol | 15 - 20 |

| C8 | 1-Octanol | 20 - 25 |

| C10 | 1-Decanol | 18 - 23 |

| C12 | 1-Dodecanol | 12 - 17 |

| C14 | 1-Tetradecanol | 8 - 12 |

| >C14 | Higher Alcohols | < 10 |

Note: This data is representative and can vary based on specific process parameters.

Experimental Protocols

While specific industrial protocols are proprietary, the following sections detail generalized laboratory-scale procedures for the key stages of 1-octanol synthesis via the Ziegler process, based on established principles.

Catalyst Preparation (Triethylaluminium)

In an industrial setting, triethylaluminium is produced by reacting aluminum, ethylene, and hydrogen gas.[1] For laboratory purposes, it is often procured from commercial suppliers. If synthesis is required, a generalized procedure is as follows:

Materials:

-

Aluminum powder

-

Titanium tetrachloride (as a promoter)

-

Triethylaluminium (as a seed)

-

High-purity ethylene gas

-

Hydrogen gas

-

Inert, high-boiling hydrocarbon solvent (e.g., decane)

Procedure:

-

A high-pressure autoclave reactor is charged with aluminum powder, a catalytic amount of titanium tetrachloride, and a "seed" amount of triethylaluminium under an inert nitrogen atmosphere.

-

The reactor is sealed and pressurized with hydrogen gas.

-

The reactor is heated to approximately 120-150°C.

-

Ethylene is introduced into the reactor at a pressure of 50-100 atmospheres.

-

The reaction is allowed to proceed, with ethylene and hydrogen being continuously fed to maintain pressure.

-

Upon completion, the reactor is cooled, and the triethylaluminium is purified by distillation under reduced pressure.

Chain Growth (Oligomerization) to Target C8 Chains

To optimize the production of 1-octanol, the chain growth reaction must be controlled to favor the formation of C8 alkyl chains on the aluminum center.

Materials:

-

Triethylaluminium (TEA)

-

High-purity ethylene

-

Inert solvent (e.g., heptane (B126788) or octane)

Procedure:

-

A high-pressure reactor is charged with a precisely measured amount of triethylaluminium and an inert solvent under a nitrogen atmosphere.

-

The reactor is heated to the desired chain growth temperature, typically in the range of 90-120°C.[1]

-

Ethylene is introduced into the reactor at a controlled pressure, generally between 80 and 100 atmospheres.[1]

-

The reaction is allowed to proceed for a specific duration. The reaction time is a critical parameter to control the average molecular weight of the resulting alkyl chains. Shorter reaction times will favor the formation of shorter chains, including the desired C8 length. The progress of the reaction can be monitored by the uptake of ethylene.

Oxidation to Aluminum Alkoxides

This step converts the trialkylaluminium to aluminum alkoxides.

Materials:

-

Trialkylaluminium mixture from the oligomerization step

-

Dry air or oxygen

Procedure:

-

The reactor containing the trialkylaluminium solution is cooled to a temperature between 20°C and 50°C.

-

A controlled stream of dry air is bubbled through the reaction mixture. This reaction is highly exothermic and requires careful temperature control to prevent side reactions.

-

The oxidation is continued until all the aluminum-carbon bonds have been converted to aluminum-oxygen bonds.

Hydrolysis to Alcohols

The final step liberates the alcohols from the aluminum alkoxides.

Materials:

-

Aluminum alkoxide mixture

-

Water or dilute sulfuric acid

Procedure:

-

The aluminum alkoxide mixture is carefully and slowly added to an excess of water or dilute sulfuric acid with vigorous stirring and cooling. This reaction is also highly exothermic.

-

The hydrolysis results in the formation of an organic layer containing the fatty alcohols and an aqueous layer containing aluminum salts (e.g., aluminum sulfate) or aluminum hydroxide.

-

The two layers are separated using a separatory funnel.

-

The organic layer is washed with water to remove any residual acid or salts.

-

The crude alcohol mixture is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

Purification of 1-Octanol

The crude product is a mixture of linear primary alcohols of varying chain lengths. 1-Octanol is isolated from this mixture by fractional distillation under reduced pressure.

Procedure:

-

The dried crude alcohol mixture is transferred to a round-bottom flask equipped with a fractionating column (e.g., a Vigreux or packed column) and a distillation head.

-

The apparatus is connected to a vacuum pump to reduce the pressure.

-

The mixture is heated gently. The more volatile, shorter-chain alcohols (e.g., 1-hexanol) will distill first.

-

The temperature at the distillation head is carefully monitored. As the distillation progresses, the temperature will rise. The fraction corresponding to the boiling point of 1-octanol at the given pressure is collected. The boiling point of 1-octanol is 195°C at atmospheric pressure, but will be significantly lower under vacuum.

-

The distillation is continued to separate 1-octanol from the higher-boiling, longer-chain alcohols.

Visualizing the Ziegler Alcohol Synthesis

The following diagrams illustrate the key stages and relationships within the Ziegler alcohol synthesis for 1-octanol production.

References

Spectroscopic Profile of 1-Octanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of 1-octanol (B28484), a long-chain fatty alcohol with significant applications in the chemical, pharmaceutical, and cosmetic industries. A thorough understanding of its spectroscopic properties is crucial for quality control, structural elucidation, and the study of its interactions in various formulations. This document details the experimental protocols and presents key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 1-octanol, the characteristic absorptions are associated with the O-H and C-O stretching vibrations of the alcohol group, as well as the C-H stretches of the alkyl chain.

Data Presentation

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen Bonded) | 3500-3200 | Strong, Broad |

| C-H Stretch (sp³) | 2960-2850 | Strong |

| C-O Stretch | 1260-1050 | Strong |

| O-H Bend (Out-of-plane) | ~650 | Broad |

Table 1: Key Infrared Absorption Bands for 1-Octanol.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples that requires minimal sample preparation.

-

Instrument Setup: The FTIR spectrometer is set to the desired spectral range, typically 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal (commonly diamond or germanium) is collected to account for atmospheric and instrumental interferences.[1]

-

Sample Preparation: A small drop of neat 1-octanol is placed directly onto the surface of the ATR crystal, ensuring complete coverage.[1][2]

-

Data Acquisition: The pressure arm is positioned over the sample to ensure good contact with the crystal. The infrared spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent, such as isopropanol, and wiped dry to prevent cross-contamination.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 1-octanol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-octanol shows distinct signals for the protons in different chemical environments along the alkyl chain and the hydroxyl proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| -CH₃ (H-8) | ~0.88 | Triplet (t) | 3H | ~6.9 |

| -(CH₂)₅- (H-3 to H-7) | ~1.29 | Multiplet (m) | 10H | - |

| -CH₂-CH₂OH (H-2) | ~1.55 | Quintet (quin) | 2H | ~7.0 |

| -CH₂OH (H-1) | ~3.64 | Triplet (t) | 2H | ~6.6 |

| -OH | Variable (~1.5-3.0) | Singlet (s) | 1H | - |

Table 2: ¹H NMR Spectroscopic Data for 1-Octanol.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1-octanol displays a unique signal for each of the eight carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (-CH₂OH) | ~63.1 |

| C-2 | ~32.8 |

| C-3 | ~25.7 |

| C-4 | ~29.4 |

| C-5 | ~29.3 |

| C-6 | ~31.8 |

| C-7 | ~22.7 |

| C-8 (-CH₃) | ~14.1 |

Table 3: ¹³C NMR Spectroscopic Data for 1-Octanol.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, approximately 5-25 mg of 1-octanol is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] For ¹³C NMR, a more concentrated solution of 50-100 mg is often used.[4] The solution is filtered through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[5]

-

Instrumentation: The NMR spectra are acquired on a spectrometer, with a standard internal reference, tetramethylsilane (B1202638) (TMS), set to 0.00 ppm.

-

¹H NMR Data Acquisition: A standard single-pulse experiment is typically used. Key parameters include a spectral width of 0-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.

-

Quantitative ¹³C NMR Data Acquisition: To obtain a quantitative ¹³C NMR spectrum where peak integrals are proportional to the number of carbons, a proton-decoupled single-pulse experiment is used with a long relaxation delay (e.g., 5 times the longest T₁ of the carbon nuclei) to ensure full relaxation.[6] Inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal intensities.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 1-octanol, electron ionization (EI) is a common method.

Data Presentation

The mass spectrum of 1-octanol shows a molecular ion peak (M⁺) at m/z 130. However, this peak is often weak or absent in the spectra of primary alcohols.[8] The fragmentation pattern is characterized by alpha-cleavage and dehydration.[9]

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 130 | Low | [C₈H₁₈O]⁺ (Molecular Ion) |

| 112 | Moderate | [M - H₂O]⁺ |

| 84 | Moderate | [M - C₂H₄O]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 56 | High (often base peak) | [C₄H₈]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 31 | Moderate | [CH₂OH]⁺ |

Table 4: Key Mass Spectrometry Fragmentation Data for 1-Octanol (Electron Ionization).[10][11]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of liquid 1-octanol is introduced into the mass spectrometer, where it is vaporized in a vacuum.[12]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).[9][12]

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

Caption: General workflow for the spectroscopic analysis of 1-octanol.

Caption: Correlation of 1-octanol's functional groups to their spectroscopic signals.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. benchchem.com [benchchem.com]

- 7. sc.edu [sc.edu]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. 1-Octanol(111-87-5) MS spectrum [chemicalbook.com]

- 11. massbank.eu [massbank.eu]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Navigating the Terrain of 1-Octanol: A Technical Guide to Laboratory Safety

For Immediate Release

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals on the health and safety considerations for the laboratory use of 1-octanol (B28484). This document provides a comprehensive overview of the substance's hazardous properties, safe handling procedures, and emergency protocols, alongside detailed experimental methodologies for toxicity assessment.

Section 1: Physicochemical and Toxicological Profile of 1-Octanol

1-Octanol is a colorless liquid with a characteristic pungent odor.[1] While it is a valuable solvent and intermediate in various chemical syntheses, it is imperative to recognize its potential health and safety risks.[2] The following tables summarize the key quantitative data regarding 1-octanol's properties and toxicity.

Table 1: Physicochemical Properties of 1-Octanol

| Property | Value |

| CAS Number | 111-87-5[3] |

| Molecular Formula | C8H18O[4] |

| Molecular Weight | 130.23 g/mol [1] |

| Boiling Point | 195°C (383°F)[1] |

| Melting Point | -16°C (3°F)[1] |

| Flash Point | 81°C (178°F)[1] |

| Density | 0.827 g/cm³ at 25°C[5] |

| Vapor Density | 4.5 (Air = 1)[6] |

| Solubility in Water | Insoluble[1][6] |

Table 2: Toxicological Data for 1-Octanol

| Endpoint | Value | Species | Reference |

| LD50 (Oral) | >3200 mg/kg | Rat | [6][7] |

| LD50 (Oral) | >5000 mg/kg | Rat | [5][8] |

| LD50 (Dermal) | >5000 mg/kg | Rabbit | [6] |

| LD50 (Dermal) | >2000 - 4000 mg/kg | Rabbit | [5] |

| Skin Irritation | Slight to mild irritant | Rabbit | [5][8] |

| Eye Irritation | Serious eye irritant | Rabbit | [3][5] |

Section 2: Hazard Identification and GHS Classification

1-Octanol is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][6]

-

Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long lasting effects.[3][8]

The signal word for 1-octanol is "Warning" .[3][6]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with 1-octanol to minimize exposure and prevent accidents.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations below exposure limits.[6][10]

-

Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of handling.[6][10]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[11]

-

Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[3]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.[10]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

Section 4: Experimental Protocols for Toxicity Assessment

The toxicological data for 1-octanol are primarily derived from standardized animal studies. The following are detailed methodologies for key experiments.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[9]

-

Test Animal: A single albino rabbit is typically used for the initial test.[9]

-

Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.[4]

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of the clipped skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[4][9]

-

Exposure: The substance is left in contact with the skin for 4 hours.[9]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days.[9]

-

Scoring: The severity of the skin reactions is scored numerically to determine the level of irritation.[4]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[3]

-

Test Animal: A single albino rabbit is used for the initial test.[3]

-

Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[3][5]

-

Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[3]

-

Confirmation: If an irritant effect is observed, the test may be confirmed in up to two additional animals.[3]

Section 5: Visualizing Workflows and Mechanisms

To further aid in the understanding of safety protocols and potential biological interactions, the following diagrams have been generated.

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

-

After Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[6]

-

After Eye Contact: Immediately rinse the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[9]

Section 7: Conclusion

While 1-octanol is a valuable laboratory chemical, its potential hazards necessitate careful handling and a thorough understanding of its toxicological profile. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can significantly mitigate the risks associated with its use. This document should be used in conjunction with the specific Safety Data Sheet provided by the supplier and institutional safety protocols.

References

- 1. Draize test - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to the Physical and Thermodynamic Properties of 1-Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical constants and thermodynamic data of 1-octanol (B28484). The information is presented in a clear and concise format, with quantitative data organized into structured tables for ease of reference and comparison. Detailed experimental methodologies for key properties are provided, along with visual representations of experimental workflows to facilitate understanding and replication.

Physical Properties of 1-Octanol

1-Octanol is a colorless liquid with a characteristic floral scent. It is an eight-carbon straight-chain fatty alcohol, and its amphipathic nature makes it a valuable solvent and surfactant in various industrial and research applications.

| Property | Value | Conditions | Citations |

| Molecular Formula | C₈H₁₈O | ||

| Molecular Weight | 130.23 g/mol | ||

| Melting Point | -16 °C (3 °F; 257 K) | [1] | |

| Boiling Point | 195 °C (383 °F; 468 K) | at 760 mmHg | [1] |

| Density | 0.827 g/cm³ | at 25 °C | |

| Viscosity | 7.288 mPa·s | at 25 °C | [2] |

| Surface Tension | 27.53 mN/m | at 20 °C (in contact with air) | [2] |

| Refractive Index | 1.429 | at 20 °C | |

| Solubility in Water | 0.30 g/L | at 20 °C | [1][2] |

| Octanol-Water Partition Coefficient (log Kₒw) | 3.00 | [2] |

Safety and Flammability Data

| Property | Value | Citations |

| Flash Point | 81 °C (178 °F) | [2] |

| Autoignition Temperature | 245 °C (473 °F) | [1] |

Thermodynamic Properties of 1-Octanol

| Property | Value | Conditions | Citations |

| Heat of Vaporization (ΔHᵥₐₚ) | 70.98 kJ/mol | at 25 °C | [2] |

| Heat of Fusion (ΔHբᵤₛ) | 25.24 kJ/mol | at melting point | [3] |

| Standard Enthalpy of Combustion (ΔH꜀°) | -5285.6 kJ/mol | [4] | |